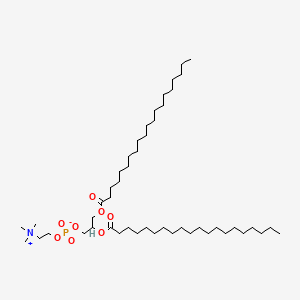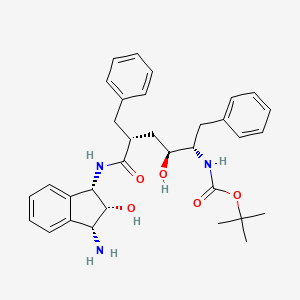
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with the molecular formula C19H21N7O3S This compound is notable for its unique structure, which includes a tetrazole ring, a dimethoxyphenyl group, and a thioxomethyl hydrazide moiety
Métodos De Preparación
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or acidic/basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-methylphenyl)amino)thioxomethyl)hydrazide can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring structure and may have similar chemical properties and reactivity.
Hydrazide derivatives: Compounds with hydrazide moieties may exhibit similar biological activities and applications.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have comparable chemical and physical properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
94771-95-6 |
|---|---|
Fórmula molecular |
C19H21N7O3S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C19H21N7O3S/c1-12-6-4-5-7-14(12)20-19(30)23-21-17(27)11-26-24-18(22-25-26)13-8-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,30) |
Clave InChI |
KGSLMZUNIBMDAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















